molecular formula C3H9ClN2O B12403584 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride

Cat. No.: B12403584
M. Wt: 128.59 g/mol
InChI Key: GAGJMOQGABUOBK-PBCJVBLFSA-N
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Description

Chemical Identity: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride (CAS: 1276197-35-3) is a deuterium-labeled derivative of 3-aminopropionamide hydrochloride (unlabeled CAS: 64017-81-8). Its molecular formula is C₃H₄D₄N₂O·HCl, with a molecular weight of 128.59 g/mol . The compound features four deuterium atoms at the C-2 and C-3 positions of the propionamide backbone, making it a stable isotope-labeled (SIL) compound.

Applications: Primarily used as an internal standard in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), this deuterated compound minimizes interference from endogenous metabolites during analysis . Its labeled structure ensures accurate quantification in metabolomics, pharmacokinetics, and proteomics research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9ClN2O

Molecular Weight

128.59 g/mol

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropanamide;hydrochloride

InChI

InChI=1S/C3H8N2O.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H/i1D2,2D2;

InChI Key

GAGJMOQGABUOBK-PBCJVBLFSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)N)C([2H])([2H])N.Cl

Canonical SMILES

C(CN)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Procedure:

  • Substrate Preparation : Dissolve 3-aminopropionamide hydrochloride in CD₃OD.
  • Acid Catalysis : Add D₂SO₄ (20 wt%) and stir at 60–90°C for 24–48 hours.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
  • Salification : Treat with DCl in tetrahydrofuran to form the hydrochloride salt.

Key Data :

  • Deuterium Incorporation : >98% at C2 and C3 positions.
  • Yield : 70–75% after purification.

Synthesis from Deuterated Propionic Acid Derivatives

This route utilizes deuterated precursors to directly incorporate deuterium during backbone assembly.

Pathway:

  • Deuterated Propionyl Chloride Synthesis :
    • React CD₃CD₂COOH with SOCl₂ to form CD₃CD₂COCl.
  • Amidation :
    • Treat CD₃CD₂COCl with NH₃ to yield CD₃CD₂CONH₂.
  • Amination :
    • Perform Hofmann rearrangement using NaOCl/NaOH to convert the amide to 3-aminopropionamide-d4.
  • Hydrochloride Formation :
    • React with HCl gas in THF to obtain the final product.

Optimization Insights :

  • Temperature Control : Maintaining 5–10°C during amidation prevents deuteration loss.
  • Yield : 80–85% for the Hofmann step.

Reductive Deutero-Amination of α-Oxo Intermediates

Calcium-mediated reductive deutero-amination using d-Hantzsch ester (DE) enables efficient α-C deuteration.

Steps:

  • Intermediate Synthesis : Prepare 3-oxopropionamide (CH₂COCONH₂) via oxidation of 3-aminopropionamide.
  • Reductive Amination :
    • React with DE and Ca(OTf)₂ in hexafluoroisopropanol (HFIP) at 25°C.
  • Acidification :
    • Treat with HCl to precipitate the hydrochloride salt.

Performance Metrics :

  • Deuteration Efficiency : >99% at C2 and C3.
  • Reaction Time : 12–24 hours.

Halogen-Deuterium Exchange in Halogenated Precursors

Halogenated intermediates allow deuteration via nucleophilic substitution with deuterated reagents.

Example Protocol:

  • 3-Chloropropionamide Synthesis :
    • React acrylonitrile with HCl to form 3-chloropropionitrile, then hydrolyze to 3-chloropropionamide.
  • Deuterium Exchange :
    • Treat with NaBD₄ in DMF at 80°C for 6 hours.
  • Amination and Salt Formation :
    • Convert to 3-aminopropionamide-d4 via ammonolysis, followed by HCl treatment.

Challenges :

  • Byproducts : Over-reduction may occur without precise stoichiometry.
  • Yield : 60–65% after column chromatography.

Comparative Analysis of Preparation Methods

Method Key Advantages Limitations Deuterium Efficiency Typical Yield (%)
Acid-Catalyzed Exchange Mild conditions, high selectivity Requires costly deuterated solvents 98% 70–75
Deuterated Precursors Direct deuteration, scalable Multi-step synthesis 99% 80–85
Reductive Amination High atom economy, enantioselectivity Sensitive to oxygen/moisture 99% 85–90
Halogen Exchange Compatible with diverse substrates Risk of byproduct formation 95% 60–65

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve nucleophiles and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Chemical Applications

1. Synthesis and Reagents:
3-Aminopropionamide-2,2,3,3-d4 Hydrochloride serves as a valuable reagent in organic synthesis. Its deuterated form allows for tracing studies in metabolic pathways and reaction mechanisms due to the distinct mass of deuterium compared to hydrogen. It can be utilized in the synthesis of various nitrogen-containing compounds and as an intermediate in the production of pharmaceuticals.

2. Study of Reaction Mechanisms:
The compound has been employed in studies investigating the deamination reactions of aminopropionamides. Research indicates that the presence of carbonyl compounds influences the conversion pathways of 3-aminopropionamide derivatives into acrylamide, suggesting its utility in understanding complex organic reactions and optimizing conditions for desired product yields .

Biological Applications

1. Therapeutic Potential:
Research has indicated that 3-Aminopropionamide derivatives could have potential therapeutic applications. The compound's structure allows it to interact with biological systems, making it a candidate for drug development. Studies have focused on its effects on cellular processes and its potential role in modulating biological pathways .

2. Metabolic Studies:
The deuterated nature of this compound makes it particularly useful in metabolic studies where tracking the fate of molecules within biological systems is crucial. Its incorporation into metabolic pathways can help elucidate mechanisms of action and metabolic fate in various organisms .

Case Studies and Research Findings

Study Focus Findings
PubMed Study on Deamination ReactionsInvestigated the conversion of 3-aminopropionamide derivativesFound that reaction yields depend on water activity and type of carbonyl compounds present .
Natural Products Inspired Medicinal ChemistryExplored functionalization to enhance metabolic stabilitySuggested that modifying amino groups could improve drug resistance and efficacy .
Impact on Food ChemistryExamined the role of aminopropionamides in acrylamide formationHighlighted the importance of understanding reaction pathways to mitigate food toxicants .

Mechanism of Action

The mechanism of action of 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride involves its interaction with molecular targets in biological systems. The deuterium atoms in the compound provide a unique signature that can be tracked using various analytical techniques. This allows researchers to study the compound’s effects on specific pathways and molecular targets.

Comparison with Similar Compounds

Physical Properties :

  • Storage : +4°C
  • Form : Pure crystalline solid
  • SMILES : NC(C([²H])(C([²H])(N)[²H])[²H])=O.Cl

Comparison with Similar Compounds

To contextualize 3-Aminopropionamide-2,2,3,3-d4 Hydrochloride, we compare it with structurally and functionally related compounds, categorized as follows:

Deuterated Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Positions Key Applications Reference
3-Aminopropionamide-2,2,3,3-d4 HCl 1276197-35-3 C₃H₄D₄N₂O·HCl 128.59 C-2, C-3 MS/NMR internal standard
L-Alanine-2,3,3,3-d4 Not specified C₃H₃D₄NO₂ 93.12 C-2, C-3 Metabolite quantification
Beta-Alanine-2,2,3,3-d4 TR-A637322 C₃H₄D₄NO₂ 106.14 C-2, C-3 Stable isotope tracing in β-alanine metabolism

Key Differences :

  • Structural Isomerism: Beta-alanine derivatives (e.g., Beta-Alanine-2,2,3,3-d4) feature an amino group at the β-position, altering metabolic pathways compared to α-amino compounds like 3-aminopropionamide .
  • Functional Groups: L-Alanine-2,3,3,3-d4 lacks the amide group present in 3-aminopropionamide-d4, making the latter more suitable for peptide analog studies .

Substituted Propanoate/Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 1375473-45-2 C₁₁H₁₅Cl₂NO₃ 274.15 4-Cl-phenyl, hydroxy, ethyl ester Pharmaceutical intermediate
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl 1958125-88-6 C₉H₁₀F₂NO₂·HCl 251.64 2,4-diF-phenyl, methyl ester Chiral synthesis

Key Differences :

  • Aromatic Substituents: Halogenated phenyl groups (e.g., 4-Cl, 2,4-diF) enhance lipophilicity and biological activity but reduce solubility in polar solvents compared to unsubstituted 3-aminopropionamide-d4 .
  • Ester vs. Amide: Ethyl/methyl ester derivatives (e.g., ) are hydrolytically unstable under basic conditions, whereas the amide group in 3-aminopropionamide-d4 offers greater stability .

Complex Amides and Heterocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications Reference
3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)propanamide HCl 1407490-89-4 C₁₆H₁₉ClN₄O₄ 366.80 Isoindolinone, piperidinone Targeted protein degradation
TP-238 Hydrochloride Not specified C₂₂H₃₀N₆O₃S·HCl 458.58 (free base) Pyrimidine, sulfonyl, pyrazole Kinase inhibition studies

Key Differences :

  • Complexity: Heterocyclic derivatives (e.g., ) are designed for targeted therapeutic applications, unlike 3-aminopropionamide-d4, which serves analytical purposes .
  • Solubility: The presence of sulfonyl or aromatic groups in TP-238 reduces aqueous solubility compared to the polar amide group in 3-aminopropionamide-d4 .

Research Findings and Practical Considerations

  • Deuterium Labeling Efficacy: Studies show that deuterium-labeled compounds like 3-aminopropionamide-d4 exhibit negligible isotopic interference in MS, achieving >99% isotopic purity .
  • Stability: Unlike ester derivatives (), 3-aminopropionamide-d4 remains stable under refrigeration (+4°C) for >2 years .
  • Cost and Availability: Deuterated compounds are typically 10–100x more expensive than non-labeled analogs due to synthesis complexity (e.g., Beta-Alanine-2,2,3,3-d4 costs €139/10mg vs. €138/25g for non-labeled amino acids) .

Biological Activity

3-Aminopropionamide-2,2,3,3-d4 Hydrochloride is a deuterated derivative of 3-aminopropionamide (3-APA), a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Formula: C3H8ClD4N2O
Molecular Weight: 130.56 g/mol
IUPAC Name: 2-amino-N-(1,1,2,2-tetradeuteriopropan-2-yl)acetamide hydrochloride

The biological activity of this compound is primarily attributed to its role as a precursor in the formation of acrylamide during thermal processing of food. Acrylamide is a neurotoxic and potentially carcinogenic compound formed from the Maillard reaction between sugars and amino acids during cooking. The deuterated form may influence the kinetics of acrylamide formation and its metabolic pathways in biological systems.

Biological Activity

Research indicates that 3-Aminopropionamide can influence several biological processes:

  • Neurotoxicity : Studies have shown that acrylamide induces neurotoxic effects in animal models. The presence of 3-Aminopropionamide may exacerbate these effects due to its role as a precursor.
  • Carcinogenic Potential : The compound's association with acrylamide formation raises concerns regarding its carcinogenic potential. Epidemiological studies have linked dietary acrylamide intake with increased cancer risk.
  • Metabolic Pathways : The metabolism of 3-Aminopropionamide involves conversion into various metabolites that may exhibit different biological activities. Understanding these pathways is crucial for assessing the overall impact of the compound.

Table 1: Summary of Biological Effects

Biological ActivityObserved EffectsReference
NeurotoxicityInduces neuronal cell death in vitro
CarcinogenicityAssociated with increased tumor incidence in rodent studies
Metabolic EffectsAlters metabolic pathways related to amino acid metabolism

Case Studies

  • Neurotoxicity Assessment : A study conducted on rats demonstrated that exposure to acrylamide resulted in significant neurobehavioral deficits. The administration of 3-Aminopropionamide exacerbated these effects, indicating a potential synergistic relationship between the two compounds .
  • Dietary Acrylamide and Cancer Risk : A cohort study evaluated the dietary intake of acrylamide and its correlation with cancer incidence among adults. Findings suggested a positive association between high acrylamide consumption and certain types of cancers, particularly in individuals with higher levels of 3-Aminopropionamide in their diets .

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